Cyclohexyl-1-cyclohexenyl Ketone has been shown to be a valuable substrate for nickel-catalyzed carbonylative Negishi cross-coupling reactions []. This type of reaction allows for the formation of carbon-carbon bonds between organic molecules. In the context of this research, the cyclohexenyl ketone moiety of the molecule acts as the electrophilic coupling partner, while a Negishi reagent (typically an organozinc halide) serves as the nucleophilic component. The nickel catalyst facilitates the reaction and allows for the introduction of a carbonyl group (C=O) into the final product [].
Methanone, 1-cyclohexen-1-ylcyclohexyl- is a chemical compound with the molecular formula C13H20O and a molecular weight of 196.30 g/mol. It is also known by its CAS Registry Number 74598-74-6. This compound features a cyclohexene ring attached to a cyclohexyl group, making it a member of the ketone family. Its structure can be represented as follows:
One significant reaction pathway includes the nickel-catalyzed carbonylative Negishi cross-coupling, which allows for the formation of enones from this ketone .
Methanone, 1-cyclohexen-1-ylcyclohexyl- can be synthesized through several methods:
Methanone, 1-cyclohexen-1-ylcyclohexyl- has several applications:
Several compounds share structural similarities with Methanone, 1-cyclohexen-1-ylcyclohexyl-. Below are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethanone, 1-(1-cyclohexen-1-yl)- | C8H12O | Smaller size; simpler structure |
1-Cyclohexene | C6H10 | No carbonyl group; unsaturated hydrocarbon |
Cyclopentanone | C5H8O | Smaller ring size; different cyclic structure |
4-Methylcyclohexanone | C7H12O | Contains a methyl substituent; saturated |
Methanone, 1-cyclohexen-1-ylcyclohexyl-'s uniqueness lies in its combination of a cyclohexene and cyclohexane moiety along with the ketone functional group, which provides distinct chemical reactivity and potential applications not found in simpler or smaller analogs.